molecular formula C12H11NO3 B5762492 6-methoxy-3-quinolinyl acetate

6-methoxy-3-quinolinyl acetate

Cat. No. B5762492
M. Wt: 217.22 g/mol
InChI Key: KVTRRQURNVWFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-quinolinyl acetate, also known as 6-MQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

6-methoxy-3-quinolinyl acetate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In cancer research, 6-methoxy-3-quinolinyl acetate has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-methoxy-3-quinolinyl acetate is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are known to play a crucial role in inflammation, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects:
6-methoxy-3-quinolinyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 6-methoxy-3-quinolinyl acetate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methoxy-3-quinolinyl acetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 6-methoxy-3-quinolinyl acetate is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 6-methoxy-3-quinolinyl acetate. One of the areas of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 6-methoxy-3-quinolinyl acetate and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 6-methoxy-3-quinolinyl acetate involves the reaction of 6-methoxyquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction yields 6-methoxy-3-quinolinyl acetate as a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

(6-methoxyquinolin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)16-11-6-9-5-10(15-2)3-4-12(9)13-7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTRRQURNVWFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C2C=CC(=CC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-quinolinyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.